molecular formula C17H23N3O3 B444840 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine CAS No. 625411-48-5

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

Cat. No. B444840
CAS RN: 625411-48-5
M. Wt: 317.4g/mol
InChI Key: WEQXXJOEARXNQK-UHFFFAOYSA-N
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Description

“1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine” is an organic compound with the CAS Number: 625411-48-5 . It has a molecular weight of 317.39 and its IUPAC name is 1-cyclohexyl-4-(4-nitrobenzoyl)piperazine . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine” is 1S/C17H23N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine” is a solid compound . It has a molecular weight of 317.39 and its linear formula is C17H23N3O3 .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Piperazine derivatives have been recognized for their significant antimicrobial and antifungal properties. A study by Suryavanshi and Rathore (2017) highlighted the synthesis of substituted piperazine derivatives, which were evaluated for their antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The study found that many of the synthesized compounds showed significant antimicrobial and antifungal properties, suggesting the potential of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine in similar applications (Suryavanshi & Rathore, 2017).

Anti-Tuberculosis Activity

The fight against tuberculosis (TB) has led to the exploration of various chemical compounds for their therapeutic potential. A review by Girase et al. (2020) discussed the anti-mycobacterial activity of piperazine and its analogues, noting that several potent molecules containing piperazine have shown promise against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review underscores the potential of piperazine derivatives, including 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine, in contributing to the development of new anti-TB agents (Girase et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQXXJOEARXNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

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